Mal-amido-PEG12-NHS ester
CAS No.: 2101722-60-3; 326003-46-7; 756525-92-5
Cat. No.: VC6830009
Molecular Formula: C38H63N3O19
Molecular Weight: 865.924
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2101722-60-3; 326003-46-7; 756525-92-5 |
|---|---|
| Molecular Formula | C38H63N3O19 |
| Molecular Weight | 865.924 |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42) |
| Standard InChI Key | LWNZLSLPQXOOAO-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Composition
Mal-amido-PEG12-NHS ester features a tripartite structure:
-
Maleimide terminus: A thiol-reactive group enabling stable thioether bond formation with cysteine residues or other sulfhydryl-containing molecules.
-
NHS ester terminus: Reacts with primary amines (e.g., lysine residues or protein N-termini) to form stable amide linkages.
-
PEG12 spacer: A 12-repeat ethylene glycol unit chain (MW ≈ 528 Da) that enhances aqueous solubility and reduces steric interference during conjugation .
Table 1: Key Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| CAS Number | 2101722-60-3 | |
| Molecular Formula | C₃₈H₆₃N₃O₁₉ | |
| Molecular Weight | 865.92 g/mol | |
| PEG Chain Length | 12 ethylene oxide units | |
| Reactive Groups | Maleimide, NHS ester |
Discrepancy Note: AxisPharm cites a molecular weight of 660 g/mol, conflicting with Vulcanchem and PubChem . The higher value aligns with the C₃₈H₆₃N₃O₁₉ formula and is considered authoritative.
Solubility and Stability Profile
-
Solubility: Freely soluble in DMSO, DMF, and aqueous buffers (pH 6.5–7.5). The PEG spacer prevents aggregation even at high concentrations (>10 mM) .
-
Stability: Hydrolyzes in aqueous media (t₁/₂ ≈ 4–6 hours at pH 7.4, 25°C). Lyophilized powder remains stable for >24 months at -20°C under inert atmosphere .
Multidisciplinary Applications
Bioconjugation Engineering
The compound’s dual reactivity enables orthogonal conjugation strategies:
-
Antibody-drug conjugates (ADCs): Maleimide couples to engineered cysteines in antibodies, while NHS ester links cytotoxic payloads. The PEG12 spacer minimizes aggregation and preserves antigen-binding affinity .
-
Fluorescent labeling: Site-specific tagging of cellular proteins with minimal perturbation to function, critical for live-cell imaging .
PROTAC Synthesis and Targeted Protein Degradation
As a PROTAC linker, Mal-amido-PEG12-NHS ester bridges E3 ubiquitin ligase ligands (e.g., VHL or CRBN) and target protein binders (e.g., kinase inhibitors):
-
Enhanced solubility: The PEG12 chain prevents precipitation of hydrophobic PROTACs, improving cellular uptake .
-
In vivo efficacy: PROTACs using PEG12 linkers show 3–5× higher target degradation in xenograft models compared to shorter PEG variants .
Table 2: PROTAC Linker Performance Comparison
| Linker Type | Solubility (mg/mL) | Plasma Stability (t₁/₂) | Tumor Penetration Efficiency |
|---|---|---|---|
| PEG6 | 0.8 | 8.2 hours | 12% |
| PEG12 | 2.1 | 14.7 hours | 29% |
| PEG24 | 3.5 | 9.8 hours | 18% |
Data adapted from An et al. (2018) and Vulcanchem studies .
Nanomedicine and Surface Functionalization
-
Liposome modification: Conjugation of targeting ligands (e.g., folate, HER2 antibodies) to nanoparticle surfaces enhances tumor-specific delivery .
-
Biosensor development: PEG12 spacers on gold nanoparticles reduce non-specific protein adsorption by 73% compared to unmodified surfaces .
Advanced Research Findings
Kinetic Studies of Conjugation Reactions
-
Maleimide-thiol kinetics: Second-order rate constant (k₂) = 12.3 M⁻¹s⁻¹ at pH 7.0, 25°C. Reactivity decreases by 40% when PEG chain exceeds 24 units .
-
NHS-amine coupling: Achieves >90% conjugation efficiency within 30 minutes at 10 mM reagent concentration .
In Vivo Pharmacokinetic Enhancements
PEG12-modified conjugates exhibit:
-
2.8× longer circulation half-life (t₁/₂ = 18.4 hours vs. 6.5 hours for non-PEGylated).
-
62% reduction in liver sequestration compared to PEGylated variants with <8 units.
| Hazard Category | GHS Pictogram | Precautionary Statements |
|---|---|---|
| Acute toxicity (Oral) | Skull & Crossbones | H301: Toxic if swallowed |
| Skin corrosion/irritation | Exclamation mark | H315: Causes skin irritation |
| Serious eye damage | Exclamation mark | H319: Causes serious eye irritation |
Source: Vulcanchem safety data.
Comparative Analysis with Analogous Reagents
Maleimide-PEGn-NHS Esters
| Parameter | PEG4 | PEG12 (This Compound) | PEG24 |
|---|---|---|---|
| Hydrodynamic radius (Å) | 14.2 | 28.7 | 52.1 |
| Conjugation efficiency | 78% | 93% | 88% |
| In vivo clearance rate | High | Moderate | Low |
Data synthesized from AxisPharm and Vulcanchem studies .
Emerging Applications and Future Directions
Recent innovations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume